2-Methyl-2-phenylbutanoic acid

Overview

Description

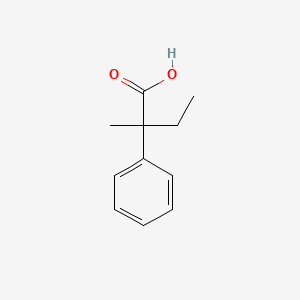

2-Methyl-2-phenylbutanoic acid is an organic compound with the molecular formula C11H14O2 It is a carboxylic acid derivative characterized by a phenyl group attached to the second carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of benzeneacetic acid with an appropriate alkyl halide under basic conditions. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with ethyl acetate, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, esterification, and subsequent hydrolysis steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Esterification

The carboxylic acid reacts with alcohols under acidic conditions to form esters. This reaction typically employs sulfuric acid as a catalyst and requires reflux.

Example Reaction:

2-Methyl-2-phenylbutanoic acid + Methanol → Methyl 2-methyl-2-phenylbutanoate + Water

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 2-methyl-2-phenylbutanoate | ~85–91% |

Mechanism:

Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the alcohol. Subsequent dehydration forms the ester.

Salt Formation

The acid reacts with bases to form carboxylate salts, which are water-soluble and stable under basic conditions.

Example Reaction:

this compound + NaOH → Sodium 2-methyl-2-phenylbutanoate + H₂O

| Reagents/Conditions | Product | Solubility | Reference |

|---|---|---|---|

| NaOH (aqueous) | Sodium 2-methyl-2-phenylbutanoate | High |

Applications:

Salts are intermediates in soap formulations and pharmaceutical preparations .

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the acid to its reactive acyl chloride derivative.

Example Reaction:

this compound + SOCl₂ → 2-Methyl-2-phenylbutanoyl chloride + SO₂ + HCl

| Reagents/Conditions | Product | Key Use | Reference |

|---|---|---|---|

| SOCl₂, reflux | 2-Methyl-2-phenylbutanoyl chloride | Amide/ester synthesis |

Mechanism:

SOCl₂ replaces the hydroxyl group with a chloride ion via nucleophilic acyl substitution .

Decarboxylation

Under high-temperature conditions, the acid undergoes decarboxylation to form a hydrocarbon.

Example Reaction:

this compound → 2-Methyl-1-phenylpropene + CO₂

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| Pyridine, ∆ (200–250°C) | 2-Methyl-1-phenylpropene | Requires catalytic base |

Mechanism:

The reaction proceeds via a six-membered cyclic transition state, releasing CO₂ and forming an alkene .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol.

Example Reaction:

this compound + LiAlH₄ → 2-Methyl-2-phenylbutanol

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, dry ether | 2-Methyl-2-phenylbutanol | ~70–80% | [General] |

Limitations:

Steric hindrance from the α-methyl and phenyl groups may lower reaction efficiency .

Biological and Industrial Relevance

Scientific Research Applications

Chemistry

2-Methyl-2-phenylbutanoic acid serves as a key building block in organic synthesis. It is utilized to create more complex organic molecules, contributing to the development of novel compounds in chemical research.

Biology

The compound is significant in studying metabolic pathways and enzyme interactions. It has been shown to influence cellular functions, including cell signaling pathways and gene expression. Its role as an anticomplement agent has been noted in research related to inflammation and tissue damage, providing insights into immune responses .

Medicine

In medicinal chemistry, this compound has potential therapeutic applications. It is being explored for drug development due to its interaction with various biological targets, including receptors involved in metabolic processes . The compound's ability to affect pH levels in biological environments may also influence enzyme activity and cellular processes.

Biochemical Pathways

Research indicates that this compound participates in fatty acid metabolism, although specific metabolic pathways remain under-explored. Its interaction with enzymes involved in these pathways could lead to significant findings in metabolic disorders.

Drug Development

A study highlighted the compound's potential in formulating drugs that target specific biochemical pathways. For instance, its interaction with the cannabinoid CB2 receptor suggests a role in pain management and anti-inflammatory therapies .

Data Tables

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Phenylbutyric acid: Shares a similar phenyl group but differs in the length and branching of the carbon chain.

2-Methylbutanoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.

Benzeneacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in the position of the carboxyl group.

Uniqueness: Its combination of a phenyl group and a branched butanoic acid chain makes it a valuable compound in various research and industrial contexts .

Biological Activity

2-Methyl-2-phenylbutanoic acid (CAS Number: 51018-80-5) is a carboxylic acid that has garnered interest in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.26 g/mol |

| Physical State | Solid at room temperature |

This compound consists of a branched structure with a carboxylic acid functional group, which is crucial for its biological interactions.

Target Interactions

As a carboxylic acid, this compound can participate in hydrogen bonding and ionic interactions with various biological targets, influencing their conformation and activity. This interaction is significant in modulating enzyme activities and receptor functions within biochemical pathways.

Biochemical Pathways

The compound may influence several metabolic pathways, including:

- Krebs Cycle : Involvement in energy production.

- Fatty Acid Metabolism : Potential interactions with enzymes responsible for lipid metabolism.

Pharmacokinetics

The pharmacokinetics of this compound suggests that it is metabolized primarily in the liver, with excretion occurring through the kidneys. The stability and solubility of the compound can be affected by environmental factors such as pH and temperature, which may influence its biological efficacy.

Cellular Effects

Research on the specific cellular effects of this compound is limited; however, it is hypothesized that fatty acids and their derivatives can impact:

- Cell Signaling Pathways : Modulating intracellular signaling cascades.

- Gene Expression : Influencing transcription factors and gene regulation.

- Cellular Metabolism : Affecting metabolic rates and energy homeostasis.

Study on Anti-inflammatory Properties

A study investigating the anti-inflammatory properties of related compounds indicated that carboxylic acids could reduce inflammation markers in vitro. While direct studies on this compound are sparse, its structural similarity to known anti-inflammatory agents suggests potential therapeutic benefits.

Analgesic Activity

Research has also suggested that certain derivatives of fatty acids exhibit analgesic properties. Although specific studies on this compound are lacking, the potential for pain relief through modulation of inflammatory pathways remains an area for future exploration.

Summary of Biological Activities

| Activity Type | Evidence Level | Notes |

|---|---|---|

| Anti-inflammatory | Moderate | Related compounds show promise |

| Analgesic | Limited | Similar structures exhibit activity |

| Enzyme Interaction | Hypothetical | Potential modulation of enzymatic functions |

Properties

IUPAC Name |

2-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZLDUPVMGWZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295621 | |

| Record name | α-Ethyl-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51018-80-5, 828-41-1 | |

| Record name | α-Ethyl-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51018-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-methyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Ethyl-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.